2,2-Dimethylpiperidin-4-ol
Overview
Description
2,2-Dimethylpiperidin-4-ol is an organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups at the second carbon and a hydroxyl group at the fourth carbon of the piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 4-hydroxy-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione using Raney nickel as a catalyst . Another method includes the hydrogenation of 2,2-dimethyl-4-piperidone using palladium or rhodium catalysts under high pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2-dimethyl-4-piperidone. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group.
Major Products:
Oxidation: 2,2-Dimethyl-4-piperidone.
Reduction: Various substituted piperidines.
Substitution: Halogenated piperidines or other functionalized derivatives.
Scientific Research Applications
2,2-Dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to act as antagonists of the chemokine receptor CCR5, which is involved in the entry of HIV into cells . The interaction typically involves the formation of a strong salt-bridge between the basic nitrogen atom of the piperidine ring and the receptor, leading to inhibition of the receptor’s activity .
Comparison with Similar Compounds
2,2-Dimethyl-4-piperidone: A ketone derivative of 2,2-Dimethylpiperidin-4-ol.
4-Hydroxy-2,2-dimethylpiperidine: Another hydroxylated derivative with similar structural features
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the fourth position and the two methyl groups at the second position make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2,2-dimethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-6(9)3-4-8-7/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBILPLZRULHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.